molecular formula C17H19N3O3S B2512416 Omeprazole D3 CAS No. 922731-01-9

Omeprazole D3

Cat. No.: B2512416
CAS No.: 922731-01-9
M. Wt: 348.4 g/mol
InChI Key: SUBDBMMJDZJVOS-HPRDVNIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Omeprazole D3 is an important chemical compound in the field of scientific research. It is an analogue of the widely used drug omeprazole, and is used in a variety of lab experiments and clinical trials.

Scientific Research Applications

Pharmacokinetic Interactions

Omeprazole, a proton pump inhibitor, is involved in various pharmacokinetic drug-drug interactions. It affects the metabolism of medications like diazepam and clopidogrel, primarily through cytochrome P450 interactions (Li, Zeng, Yu, & Zhou, 2013).

Metabolite Kinetics

Omeprazole's metabolite kinetics are influenced by substances like cimetidine and phenobarbital. These substances affect the systemic clearance of omeprazole by altering enzyme activities in the liver, demonstrating the complex interactions of omeprazole with other drugs at the metabolic level (Park, Cho, & Lee, 2005).

Genetic and Cytotoxic Effects

Studies on omeprazole's genetic and cytotoxic effects show its potential genotoxicity and mutagenicity, as evidenced in models like Allium cepa. Interestingly, co-treatment with antioxidants like retinol palmitate and ascorbic acid can significantly modulate these cytogenetic damages (Braga et al., 2018).

Antileishmanial Activity

Omeprazole has been found to inhibit the growth of Leishmania donovani, which causes visceral leishmaniasis. This antiparasitic action is due to its inhibition of the P-type K+,H+-ATPase, demonstrating its potential beyond gastroenterological applications (Jiang, Meadows, Anderson, & Mukkada, 2002).

Stereospecific Analysis

Research into the stereospecific analysis of omeprazole in human plasma has been conducted as a probe for CYP2C19 phenotype. This highlights its role in understanding genetic polymorphisms affecting drug metabolism (Kanazawa, Okada, Higaki, Yokota, Mashige, & Nakahara, 2003).

Cytotoxic Effects on Non-Target Marine Microalgae

A study on the cytotoxic effects of omeprazole on non-target marine microalgae Tetraselmis suecica shows that it can significantly disrupt cellular processes in these organisms, indicating its potential environmental impact (Seoane, Esperanza, & Cid, 2017).

Stability in Aqueous Solution

The stability of omeprazole in aqueous solutions, influenced by factors like pH and temperature, is a critical area of research, especially considering its pharmaceutical applications and formulation (El-Badry, Taha, Alanazi, & Alsarra, 2009).

Impact on Trefoil Peptide Expression

Investigations into omeprazole's effects on gastric trefoil peptide expression, which play a role in cytoprotection and epithelial repair, provide insights into its broader impacts on gastric biology (Kang, Alderman, Nicoll, Cook, & Giraud, 2001).

Toxicogenetical Impacts

Omeprazole's long-term use has been linked to genomic instability and potential cancer risk, emphasizing the need for careful consideration in its therapeutic applications (Paz et al., 2020).

Mechanism of Action

Target of Action

Omeprazole-d3, also known as Omeprazole D3, primarily targets the H+/K+ ATPase enzyme system , also known as the gastric proton pump , located in the gastric parietal cells . This enzyme system is responsible for the final step in gastric acid secretion .

Mode of Action

Omeprazole-d3 interacts with its target, the H+/K+ ATPase enzyme system, by selectively and irreversibly inhibiting it . This inhibition blocks gastric acid secretion in response to various stimuli, leading to a decrease in gastric acidity .

Biochemical Pathways

The action of Omeprazole-d3 affects several biochemical pathways. It inhibits the neurocrine pathway involving the vagal release of acetylcholine, the paracrine pathway mediated by the release of histamine from mast cells and enterochromaffin-like (ECL) cells in the stomach, and the endocrine pathway mediated by the release of gastrin . These pathways are all involved in stimulating acid secretion in the stomach.

Pharmacokinetics

Upon oral administration, Omeprazole-d3 is rapidly absorbed and initially widely distributed . It is highly protein-bound and extensively metabolized . Its elimination half-life is about 1 hour, but its pharmacological effect lasts much longer as it is preferentially concentrated in parietal cells where it forms a covalent linkage with the H+/K+ ATPase, which it irreversibly inhibits . Omeprazole-d3 is mainly metabolized by CYP2C19 to hydroxy-omeprazole and partially metabolized by CYP3A4 to omeprazole sulfone .

Result of Action

The action of Omeprazole-d3 results in the suppression of gastric acid production . This leads to the treatment of GERD associated conditions such as heartburn and gastric acid hypersecretion, and promotes healing of tissue damage and ulcers caused by gastric acid and H. pylori infection .

Action Environment

The action, efficacy, and stability of Omeprazole-d3 can be influenced by various environmental factors. For instance, Omeprazole-d3 must be protected from intragastric acid when given orally, and is therefore administered as encapsulated enteric-coated granules . Furthermore, Omeprazole-d3 binds to hepatic cytochrome P450 and inhibits oxidative metabolism of some drugs .

Properties

IUPAC Name

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-(trideuteriomethoxy)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBDBMMJDZJVOS-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=NC=C(C(=C3C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90919273
Record name 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-6-[(~2~H_3_)methyloxy]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90919273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922731-01-9
Record name 2-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-6-[(~2~H_3_)methyloxy]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90919273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 922731-01-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.